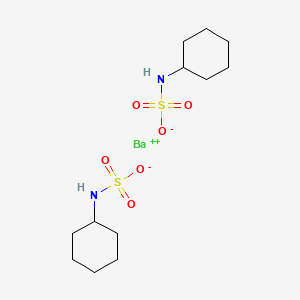
Barium cyclohexanesulfamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium cyclohexanesulfamate is an inorganic compound that belongs to the family of barium salts It is characterized by the presence of a barium ion (Ba²⁺) and a cyclohexanesulfamate anion
Preparation Methods
Synthetic Routes and Reaction Conditions
Barium cyclohexanesulfamate can be synthesized through the reaction of barium hydroxide with cyclohexanesulfamic acid. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the complete formation of the desired product. The general reaction can be represented as follows:
Ba(OH)2+C6H11SO3H→Ba(C6H11SO3)2+2H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process may include steps such as filtration, crystallization, and drying to obtain the final product in a pure and stable form. Advanced techniques like microreactors and membrane dispersion can be employed to control particle size and shape, ensuring consistent quality and performance.
Chemical Reactions Analysis
Types of Reactions
Barium cyclohexanesulfamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents, leading to the formation of reduced barium compounds.
Substitution: The cyclohexanesulfamate anion can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield barium sulfate, while reduction can produce barium sulfide.
Scientific Research Applications
Barium cyclohexanesulfamate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is utilized in the production of specialty chemicals, catalysts, and materials with specific properties.
Mechanism of Action
The mechanism of action of barium cyclohexanesulfamate involves its interaction with molecular targets and pathways in biological systems. The barium ion can bind to specific sites on proteins and enzymes, affecting their activity and function. The cyclohexanesulfamate anion may also interact with cellular components, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Barium sulfate: Known for its use as a radiocontrast agent in medical imaging.
Barium carbonate: Used in the production of ceramics and glass.
Barium hydroxide: Employed in the synthesis of other barium compounds and as a reagent in chemical reactions.
Uniqueness
Barium cyclohexanesulfamate is unique due to its specific chemical structure and properties, which differentiate it from other barium compounds
Properties
CAS No. |
6282-74-2 |
|---|---|
Molecular Formula |
C12H24BaN2O6S2 |
Molecular Weight |
493.8 g/mol |
IUPAC Name |
barium(2+);N-cyclohexylsulfamate |
InChI |
InChI=1S/2C6H13NO3S.Ba/c2*8-11(9,10)7-6-4-2-1-3-5-6;/h2*6-7H,1-5H2,(H,8,9,10);/q;;+2/p-2 |
InChI Key |
UELSSMMBYAJDMR-UHFFFAOYSA-L |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)[O-].C1CCC(CC1)NS(=O)(=O)[O-].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















